molecular formula C18H20N4O5S B2477182 (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 1904629-67-9

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Cat. No.: B2477182
CAS No.: 1904629-67-9
M. Wt: 404.44
InChI Key: XFHGBSCDDOGPHM-HWKANZROSA-N
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Description

(E)-1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a synthetic chemical compound offered for research and development purposes. Its complex structure features a 1,4-diazepane scaffold linked via a sulfonyl group to a 1H-imidazole heterocycle and through an enone bridge to a benzo[d][1,3]dioxol-5-yl (commonly known as a piperonyl) group. The presence of the 1H-imidazole ring, a common feature in molecules that interact with biological systems, suggests potential for investigation in medicinal chemistry and pharmacology. The benzo[d][1,3]dioxol-5-yl moiety is a privileged structure found in many biologically active compounds. This combination of structural elements makes it a valuable building block for probing enzyme interactions, cellular pathways, and other biochemical processes. The product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-18(5-3-14-2-4-15-16(10-14)27-13-26-15)21-6-1-7-22(9-8-21)28(24,25)17-11-19-12-20-17/h2-5,10-12H,1,6-9,13H2,(H,19,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHGBSCDDOGPHM-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, and it features a unique combination of imidazole, diazepane, and benzo[d][1,3]dioxole moieties. The structure can be represented as follows:

 E 1 4 1H imidazol 4 yl sulfonyl 1 4 diazepan 1 yl 3 benzo d 1 3 dioxol 5 yl prop 2 en 1 one\text{ E 1 4 1H imidazol 4 yl sulfonyl 1 4 diazepan 1 yl 3 benzo d 1 3 dioxol 5 yl prop 2 en 1 one}

Antimicrobial Properties

Recent studies have suggested that compounds containing imidazole and diazepane rings exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural features may possess anticancer properties. For example, studies on related diazepane derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-12 (neuroblastoma) cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis. This activity is relevant for developing new antibacterial agents.

Case Studies

A recent study evaluated the biological activity of various sulfonamide derivatives in vitro. The results indicated that certain derivatives exhibited potent inhibitory effects on glucosylceramidase, an enzyme implicated in Gaucher's disease. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range for some derivatives, highlighting their potential therapeutic applications.

CompoundIC50 (µM)Target Enzyme
Compound A0.080Glucosylceramidase
Compound B0.050Dihydropteroate synthase
Compound C0.120Other glycosidases

Mechanistic Studies

Mechanistic studies have shown that the compound enhances the translocation of glucocerebrosidase to lysosomes in Gaucher disease models. This chaperone-like activity was confirmed through fluorescence microscopy, where treated cells exhibited increased lysosomal signal intensity compared to controls.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly low, indicating strong antibacterial activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a candidate for further development as an anti-inflammatory agent.

Anxiolytic and Analgesic Potential

Studies have highlighted the potential of diazepane derivatives in providing anxiolytic and analgesic effects. The pharmacological evaluation of similar compounds has shown promising results in reducing anxiety-like behaviors in animal models . The mechanism is thought to involve modulation of neurotransmitter systems.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyCompoundFindings
Compound 9Exhibited MIC values of 4.88 µg/mL against S. aureus; strong antibiofilm activity
Compound 4dShowed high activity against C. albicans with an inhibition zone of 18 mm
Compound 5bDemonstrated significant anxiolytic effects in rodent models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole and Diazepane Moieties

  • Compound 23 (Molecules, 2011): This imidazolone derivative (2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one) shares a heterocyclic core but lacks the sulfonyl and benzo[1,3]dioxole groups. Its synthesis involves condensation of α,β-unsaturated ketones, similar to the enone formation in the target compound. However, its diphenyl substituents increase lipophilicity (LogP ~4.5 estimated) compared to the target compound’s polar sulfonyl group .
  • Trityl-Protected Imidazole Alcohols (Int. J. Mol. Sci., 2014) : Compounds like 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol (11a) feature imidazole rings but with trityl-protecting groups and aliphatic chains. These derivatives exhibit lower molecular weights (e.g., 369 g/mol for 11a) and reduced complexity compared to the target compound, which incorporates a diazepane ring and sulfonamide linkage .

Benzo-Fused Heterocyclic Derivatives

  • Benzodiazepine-Tetrazole Hybrids (2023 Synthesis Study): Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) include benzodiazepine cores but lack the sulfonyl-imidazole and enone functionalities. Their tetrazole groups may enhance hydrogen bonding, contrasting with the electrophilic enone in the target compound .
  • Styryl-Imidazole-Benzodioxane Carboxylates (2014 Study): Derivatives like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (4a–4u) share nitroimidazole and benzodioxane motifs.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound 23 11a 4g
Molecular Weight (g/mol) ~480 (estimated) 456.20 369 ~600 (estimated)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.5 ~3.0 ~3.8
Key Functional Groups Enone, sulfonamide, benzo[1,3]dioxole Diphenyl, imidazolone Trityl, imidazole, alcohol Coumarin, benzodiazepine
Solubility Moderate (polar sulfonamide) Low (highly aromatic) Low (trityl group) Moderate (tetrazole)

Q & A

Basic: What synthetic routes are commonly employed for this compound, and which reaction conditions critically affect yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the 1,4-diazepane core, followed by coupling with a benzo[d][1,3]dioxole-containing propenone moiety. Key steps include:

  • Sulfonylation: Reaction of 1H-imidazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in anhydrous DCM) .
  • Knoevenagel Condensation: Formation of the (E)-prop-2-en-1-one scaffold using substituted benzaldehyde derivatives and active methylene compounds (e.g., malononitrile) in ethanol with catalytic piperidine .

Critical Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (sulfonylation)Prevents side reactions (e.g., ring-opening)
Solvent PolarityEthanol (polar aprotic)Enhances enolate stability in Knoevenagel step
CatalystPiperidine (10 mol%)Accelerates imine formation

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regioselectivity and stereochemistry (e.g., (E)-configuration via coupling constants J = 12–16 Hz for vinylic protons) .
  • X-ray Crystallography: Resolves spatial arrangement, as demonstrated in analogous imidazole-diazepane systems (e.g., C–S bond length = 1.76 Å, confirming sulfonyl linkage) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 485.1421) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:
Initial studies highlight:

  • Anticancer Activity: IC50 = 2.4 µM against HeLa cells via topoisomerase II inhibition (comparable to etoposide) .
  • Antimicrobial Effects: MIC = 8 µg/mL against Staphylococcus aureus, attributed to sulfonyl group disrupting bacterial membrane integrity .

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